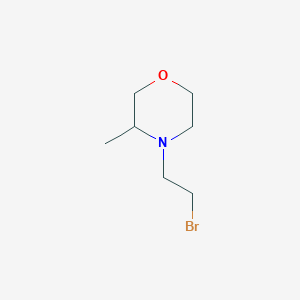

4-(2-Bromoethyl)-3-methylmorpholine

Description

The Morpholine (B109124) Heterocycle: A Foundational Scaffold in Organic Synthesis and Chemical Biology

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This unique combination of atoms imparts a set of desirable physicochemical properties, making it a "privileged scaffold" in the realms of organic synthesis and chemical biology. ebi.ac.uknih.gov Morpholine is a versatile building block, readily incorporated into larger molecules through various synthetic methods. nih.govresearchgate.net Its presence can influence a molecule's polarity, solubility, and metabolic stability, often leading to improved pharmacokinetic profiles in bioactive compounds. ebi.ac.ukacs.org

Significance of Functionalized Morpholine Derivatives in Molecular Design

The true utility of the morpholine scaffold lies in its capacity to be functionalized. By attaching different chemical groups to the morpholine ring, chemists can fine-tune the properties of the resulting molecule for specific applications. nih.govwisdomlib.org These functionalized morpholine derivatives have shown a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. taylorandfrancis.com

The strategic placement of functional groups on the morpholine ring can enhance a molecule's potency, selectivity, and pharmacokinetic properties. nih.gove3s-conferences.org For instance, the introduction of substituents can alter the molecule's shape and electronic distribution, enabling it to bind more effectively to a specific biological target. acs.orge3s-conferences.org This adaptability makes functionalized morpholines a crucial tool in drug discovery and the development of new chemical entities with therapeutic potential. nih.govwisdomlib.orgbohrium.com

Research Rationale for Investigating 4-(2-Bromoethyl)-3-methylmorpholine as a Distinct Chemical Entity

The specific compound, this compound, combines the foundational morpholine scaffold with two key functional groups: a 2-bromoethyl group at the 4-position and a methyl group at the 3-position. The presence of the bromoethyl group is of particular interest as it introduces a reactive site into the molecule. The carbon-bromine bond can participate in a variety of chemical transformations, such as nucleophilic substitution and cross-coupling reactions, making this compound a versatile intermediate for the synthesis of more complex molecules. nih.gov

The methyl group at the 3-position introduces a stereocenter, which can influence the three-dimensional shape of the molecule and its interactions with chiral environments, such as biological receptors. The specific placement of this methyl group can lead to diastereoselective reactions and potentially confer specific biological activities.

The investigation into this compound is driven by the potential to utilize its unique structural features for the creation of novel compounds. Researchers are interested in exploring its reactivity, synthetic utility, and the properties of the molecules that can be derived from it. The combination of the stable and beneficial morpholine core with a reactive bromoethyl side chain and a stereocdefining methyl group makes this compound a compelling target for contemporary chemical research.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1249634-60-3 | C7H14BrNO | 208.09 |

| 4-(2-Bromoethyl)-3,3-dimethylmorpholine | 1098202-59-5 | C8H16BrNO | 222.12 guidechem.com |

| 4-(2-Bromoethyl)morpholine (B1270460) | 89583-07-3 | C6H12BrNO | 194.07 nih.gov |

| 4-(2-Bromoethyl)morpholine hydrobromide | 42802-94-8 | C6H13Br2NO | Not Available |

| 4-(2-Bromoethyl)morpholine hydrochloride | 89583-06-2 | C6H13BrClNO | Not Available |

| This compound hydrobromide | 1803601-48-0 | C7H15Br2NO | Not Available |

| 4-(2-Bromoethyl)-2,6-dimethylmorpholine | 1247357-33-0 | C8H16BrNO | Not Available |

| 4-(2-Bromoethyl)-2-methylmorpholine hydrobromide | 1803599-55-4 | Not Available | Not Available |

| N-Methylmorpholine | 109-02-4 | C5H11NO | 101.15 wikipedia.org |

| 2-Bromoethyl methyl ether | Not Available | CH3OCH2CH2Br | Not Available |

| 4-bromo-2-methylaniline | Not Available | C7H8BrN | Not Available |

| 3-bromothiophene-2-carbaldehyde | Not Available | C5H3BrOS | Not Available |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Not Available | C12H10Br2NS | Not Available |

Structure

3D Structure

Properties

Molecular Formula |

C7H14BrNO |

|---|---|

Molecular Weight |

208.10 g/mol |

IUPAC Name |

4-(2-bromoethyl)-3-methylmorpholine |

InChI |

InChI=1S/C7H14BrNO/c1-7-6-10-5-4-9(7)3-2-8/h7H,2-6H2,1H3 |

InChI Key |

WFYJKCWUHCQVDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCCN1CCBr |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 4 2 Bromoethyl 3 Methylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In a hypothetical ¹H NMR spectrum of 4-(2-Bromoethyl)-3-methylmorpholine, one would expect to observe distinct signals corresponding to the different proton environments. The methyl group protons at the C3 position would likely appear as a doublet, coupled to the single proton at C3. The protons of the bromoethyl group would exhibit characteristic shifts, with the methylene (B1212753) group adjacent to the bromine atom appearing at a lower field (higher ppm) compared to the methylene group attached to the nitrogen atom due to the deshielding effect of the electronegative bromine atom. The protons on the morpholine (B109124) ring would show complex splitting patterns due to their diastereotopic nature and coupling with each other.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ (at C3) | ~1.1-1.3 | Doublet |

| -CH- (at C3) | ~2.8-3.2 | Multiplet |

| -CH₂- (morpholine ring) | ~2.2-3.0 | Multiplets |

| -CH₂- (morpholine ring) | ~3.5-3.9 | Multiplets |

| -N-CH₂- (ethyl chain) | ~2.7-2.9 | Triplet |

| -CH₂-Br (ethyl chain) | ~3.4-3.6 | Triplet |

Note: This is a predicted data table based on the analysis of similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. While specific experimental ¹³C NMR data for this compound is limited, analysis of related compounds like 4-methylmorpholine (B44366) and theoretical predictions can provide expected chemical shift ranges. chemicalbook.comhmdb.ca

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for the methyl carbon, the carbons of the morpholine ring, and the carbons of the bromoethyl group. The carbon atom bonded to the bromine atom (-CH₂-Br) would be expected to have a chemical shift in the range of 25-40 ppm, while the carbons of the morpholine ring would appear at different chemical shifts due to the influence of the nitrogen and oxygen atoms. docbrown.infodocbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (at C3) | ~15-20 |

| -CH- (at C3) | ~55-65 |

| -CH₂- (morpholine ring, adjacent to O) | ~65-75 |

| -CH₂- (morpholine ring, adjacent to N) | ~50-60 |

| -N-CH₂- (ethyl chain) | ~50-55 |

| -CH₂-Br (ethyl chain) | ~30-35 |

Note: This is a predicted data table based on the analysis of similar compounds and general ¹³C NMR principles. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, advanced two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This would be crucial for tracing the connectivity of the protons within the morpholine ring and the ethyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the bromoethyl group to the nitrogen atom of the morpholine ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded or not. youtube.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space. This can be used to determine the stereochemistry of the molecule, for instance, the relative orientation of the methyl group at the C3 position.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. wiley.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. nih.govthermofisher.com This precision allows for the determination of the elemental composition of the molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₇H₁₄BrNO), HRMS would be able to confirm its elemental formula by providing an exact mass measurement that matches the theoretical value. uni.lu The high resolving power of HRMS is crucial for confident identification of unknown compounds and for confirming the identity of synthesized molecules. nih.gov

Predicted HRMS Data for this compound (C₇H₁₄BrNO)

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 208.03316 |

| [M+Na]⁺ | 230.01510 |

Note: This data is based on predicted values and the actual observed masses may have slight variations. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govbrjac.com.br In GC-MS, the sample is first vaporized and separated into its individual components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" that can be used to identify the compound by comparing it to a library of known spectra. nih.gov

For this compound, GC-MS would be used to assess its purity by separating it from any starting materials, by-products, or other impurities. The mass spectrum of the pure compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in predictable ways upon ionization. Analysis of these fragments can help to confirm the presence of the bromoethyl group and the methylmorpholine core.

Elucidation of Characteristic Fragmentation Pathways

The fragmentation of this compound under mass spectrometry provides crucial information for its structural identification. The fragmentation pathways are influenced by the site of ionization and the relative stability of the resulting fragments. Generally, in molecules containing a morpholine ring and an alkyl halide, fragmentation is initiated by cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen) and the halogen.

For morpholine derivatives, α-cleavage next to the nitrogen atom is a common fragmentation pathway. libretexts.org In the case of this compound, this would involve the cleavage of the C-C bond of the bromoethyl group, leading to the formation of a stable morpholinium ion. The presence of the bromine atom introduces characteristic isotopic patterns (due to 79Br and 81Br) for bromine-containing fragments, which aids in their identification. libretexts.org

Another significant fragmentation pathway involves the loss of the bromoethyl side chain. This can occur through a charge-remote fragmentation process. nih.gov The initial ionization may occur on the morpholine nitrogen, followed by cleavage of the N-CH2 bond, resulting in the loss of a C2H4Br radical and the formation of a protonated 3-methylmorpholine (B1346471) fragment.

Further fragmentation of the morpholine ring itself can occur, although this typically requires higher energy. These pathways can involve ring-opening reactions followed by the loss of small neutral molecules. The study of fragmentation patterns of related compounds, such as N-ethylcyclohexylamine, shows that cleavage of the bond beta to the nitrogen atom with a subsequent hydrogen transfer can lead to the formation of stable, resonance-stabilized fragment ions. thieme-connect.de While not identical, these principles of fragmentation provide a framework for predicting the behavior of this compound in a mass spectrometer.

Table 1: Predicted Characteristic Mass Spectrometry Fragments of this compound

| Fragment Ion | Proposed Structure | Fragmentation Pathway |

| [M-Br]⁺ | C₆H₁₂NO⁺ | Loss of a bromine radical |

| [M-C₂H₄Br]⁺ | C₅H₁₀NO⁺ | Cleavage of the N-CH₂ bond of the ethyl group |

| [Morpholine ring fragments] | Various | Ring opening and subsequent fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a detailed "fingerprint" of this compound, allowing for the identification of its functional groups and providing insights into its conformational properties.

The vibrational spectrum of this compound is a composite of the vibrational modes of the morpholine ring, the methyl group, and the bromoethyl substituent.

Morpholine Ring Vibrations: The morpholine ring exhibits characteristic vibrational modes. The C-O-C stretching vibrations are typically observed in the 1260-1000 cm⁻¹ region. scielo.org.mx The C-N stretching vibrations of the morpholine ring are also prominent. scielo.org.mx The CH₂ scissoring and wagging modes of the ring appear in the 1456-1385 cm⁻¹ and surrounding regions. researchgate.net

Bromoethyl Group Vibrations: The bromoethyl group has its own set of characteristic vibrations. The C-Br stretching vibration is a key marker and typically appears in the lower frequency region of the IR spectrum, generally between 500 and 700 cm⁻¹. The exact position can be influenced by the conformation of the ethyl chain. The CH₂ stretching and bending modes of the ethyl group will overlap with those of the morpholine ring but may show distinct features.

Methyl Group Vibrations: The methyl group attached to the morpholine ring will exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range, and bending vibrations around 1375-1450 cm⁻¹.

The combination of IR and Raman spectroscopy is powerful because vibrational modes that are weak or absent in one technique may be strong in the other. For instance, the symmetric stretching of non-polar bonds often results in strong Raman bands, while the asymmetric stretching of polar bonds leads to strong IR absorption. americanpharmaceuticalreview.com

Table 2: General Regions for Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Morpholine Ring | C-O-C Stretch | 1260-1000 |

| C-N Stretch | 1218-848 | |

| CH₂ Scissoring | 1456-1385 | |

| Bromoethyl Group | C-Br Stretch | 500-700 |

| Methyl Group | C-H Stretch | 2850-2960 |

| C-H Bend | 1375-1450 |

Vibrational spectroscopy is a sensitive tool for studying the conformational isomers of cyclic molecules like morpholine. Morpholine itself can exist in chair and boat conformations, with the chair form being more stable. researchgate.net Studies on morpholine have shown that the equatorial chair conformer is predominant in the pure liquid, while the contribution from the axial conformer increases in an aqueous solution. researchgate.net

For this compound, the orientation of the methyl and bromoethyl groups (axial or equatorial) will influence the vibrational spectra. The specific frequencies and intensities of the C-H and C-N stretching and bending modes can shift depending on the steric environment of these groups. Advanced techniques, such as comparing experimental spectra with theoretical calculations from density functional theory (DFT), can help in assigning specific spectral features to different conformers. nih.gov For example, studies on N-methylmorpholine have determined that the chair form with an equatorial methyl group is the most stable conformation. researchgate.net Similar principles would apply to this compound, where the bulky bromoethyl group would likely also prefer an equatorial position to minimize steric hindrance.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for determining the purity of pharmaceutical compounds and for quantifying the levels of any impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity profiling of pharmaceutical substances, including this compound. biomedres.us It allows for the separation, identification, and quantification of the main compound from any process-related impurities or degradation products. bohrium.com

A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The development of a stability-indicating HPLC method is crucial. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. bohrium.com The HPLC method must then be able to separate these degradation products from the parent compound, demonstrating its specificity.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of water (with formic acid or buffer) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry |

| Injection Volume | 10 µL |

This table represents a starting point for method development, which would require optimization for the specific separation of impurities related to this compound.

Reactivity Profiles and Mechanistic Investigations of 4 2 Bromoethyl 3 Methylmorpholine

Reactivity of the Bromoethyl Moiety as a Functional Handle

The bromoethyl group in 4-(2-bromoethyl)-3-methylmorpholine serves as a versatile functional handle, enabling a variety of chemical transformations. The presence of a bromine atom, a good leaving group, on a primary carbon atom makes this moiety susceptible to nucleophilic substitution and elimination reactions. Furthermore, it can potentially participate in the formation of organometallic reagents for cross-coupling reactions.

Nucleophilic Substitution Reactions (S(_N)1/S(_N)2) with Various Nucleophiles

The primary alkyl bromide structure of the bromoethyl moiety strongly favors the S(_N)2 (bimolecular nucleophilic substitution) mechanism. In an S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to a concerted displacement of the bromide ion. This process typically results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is not a stereocenter.

A competing S(_N)1 (unimolecular nucleophilic substitution) mechanism, which would proceed through a carbocation intermediate, is generally disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation. However, under specific conditions, such as the use of a non-nucleophilic polar solvent, rearrangement to a more stable secondary carbocation could potentially occur, although this is less likely.

A wide range of nucleophiles can be employed to displace the bromide, leading to a diverse array of 3-methylmorpholine (B1346471) derivatives. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

Table 1: Representative S(_N)2 Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-(2-Hydroxyethyl)-3-methylmorpholine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-(2-Methoxyethyl)-3-methylmorpholine |

| Cyanide | Sodium Cyanide (NaCN) | 3-(3-Methylmorpholin-4-yl)propanenitrile |

| Azide | Sodium Azide (NaN₃) | 4-(2-Azidoethyl)-3-methylmorpholine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Methyl-4-(2-(phenylthio)ethyl)morpholine |

| Amine | Ammonia (NH₃) | 2-(3-Methylmorpholin-4-yl)ethanamine |

Note: The reactions presented in this table are illustrative examples of expected reactivity based on the principles of S(_N)2 reactions and have not necessarily been experimentally verified for this compound.

Elimination Reactions (E1/E2) Leading to Olefinic Products

In the presence of a strong, sterically hindered base, this compound can undergo an E2 (bimolecular elimination) reaction to form an olefinic product. In this concerted process, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, while simultaneously, the carbon-bromine bond breaks, and a double bond is formed. The expected product of this reaction would be 3-methyl-4-vinylmorpholine.

The choice of base and solvent is crucial in determining the ratio of substitution to elimination products. Strong, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) in a non-polar solvent are typically used to favor elimination over substitution.

A competing E1 (unimolecular elimination) mechanism is unlikely for the same reasons that the S(_N)1 mechanism is disfavored—the instability of the primary carbocation intermediate.

Cross-Coupling Reactions and Organometallic Applications

The bromoethyl moiety of this compound can also be utilized in organometallic chemistry, primarily through the formation of a Grignard reagent or by direct participation in palladium-catalyzed cross-coupling reactions.

To form a Grignard reagent, the compound would be treated with magnesium metal in an ether solvent. The resulting organomagnesium compound, 4-(2-(bromomagnesio)ethyl)-3-methylmorpholine, would be a potent nucleophile, capable of reacting with a variety of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds.

Alternatively, this compound could potentially serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. bldpharm.commdpi.com In a Suzuki coupling, the alkyl bromide would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon single bond. nih.gov In a Heck reaction, the bromoethyl group would couple with an alkene under similar catalytic conditions. researchgate.netgoogle.com

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Base Example | Potential Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Methyl-4-phenethylmorpholine |

| Heck Reaction | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 3-Methyl-4-(4-phenylbut-3-en-1-yl)morpholine |

Note: These are hypothetical examples of cross-coupling reactions. The feasibility and specific conditions for these reactions with this compound would require experimental investigation.

Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom in the morpholine ring is a tertiary amine, which imparts both basic and nucleophilic character to the molecule. This allows for a range of reactions at the nitrogen center, including alkylation, acylation, and the formation of quaternary ammonium (B1175870) salts.

Alkylation and Acylation Reactions at the Tertiary Amine

As a nucleophile, the lone pair of electrons on the morpholine nitrogen can attack electrophilic carbon atoms. This is exemplified in alkylation reactions, where treatment with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium salt.

Similarly, the nitrogen can react with acylating agents such as acid chlorides or anhydrides. This acylation reaction would also result in the formation of a quaternary ammonium species, specifically an N-acylmorpholinium salt. These reactions are generally facile and proceed under mild conditions.

Formation of Quaternary Ammonium Salts

The formation of quaternary ammonium salts, also known as quaternization, is a characteristic reaction of tertiary amines like this compound. orgsyn.org This is a type of S(_N)2 reaction where the amine acts as the nucleophile. The reaction with an alkyl halide, such as methyl iodide, would yield a 4-(2-bromoethyl)-3,4-dimethylmorpholin-4-ium iodide salt. The rate of this reaction is influenced by the nature of the alkyl halide and the solvent polarity.

It is also conceivable that under certain conditions, an intramolecular reaction could occur where the morpholine nitrogen displaces the bromine atom of the bromoethyl group, leading to the formation of a bicyclic quaternary ammonium salt. However, the formation of such a strained four-membered ring system would likely be kinetically and thermodynamically disfavored compared to intermolecular reactions.

Steric and Electronic Influences of the 3-Methyl Substituent on Reactivity and Selectivity

The presence of a methyl group at the C-3 position of the morpholine ring introduces significant steric and electronic effects that profoundly influence the molecule's reactivity and the selectivity of its reactions. This substituent is adjacent to both the ring oxygen and the nitrogen atom, impacting the conformation of the heterocycle and the accessibility of its reactive centers.

Steric Hindrance: The primary influence of the 3-methyl group is steric bulk. This group can hinder the approach of reactants to the nitrogen atom and the adjacent faces of the morpholine ring. nih.gov In reactions such as N-alkylation or quaternization, the methyl group can direct the incoming electrophile to the less hindered face of the nitrogen atom. Studies on related substituted morpholines have shown that the chair conformation of the ring is common, and the 3-methyl group can occupy either an axial or equatorial position. The preferred conformation is often the one that minimizes steric strain, which can, in turn, dictate the stereochemical outcome of reactions. cdnsciencepub.com For instance, the destabilizing nonbonded interaction between an axial 3-methyl group and other substituents can influence conformational equilibrium and, consequently, reactivity. cdnsciencepub.com In reactions involving the formation of a palladacycle for C-H functionalization, steric hindrance from even a relatively small methyl group can prevent the formation of the necessary intermediate, thereby controlling the regioselectivity of the reaction. nih.gov

Electronic Effects: The methyl group is a weak electron-donating group (EDG) through an inductive effect. This property slightly increases the electron density on the adjacent nitrogen and oxygen atoms. The increased electron density on the nitrogen enhances its nucleophilicity, making it more reactive towards electrophiles compared to an unsubstituted morpholine. However, this electronic enhancement is often counteracted by the more dominant steric hindrance effect. In many cases, the rate of reaction at the nitrogen might be slower than in less substituted morpholines due to steric shielding outweighing the electronic activation.

The diastereoselectivity observed in the synthesis of various 3-substituted morpholine derivatives is often a direct result of these combined steric and stereoelectronic effects. acs.org

Table 1: Influence of the 3-Methyl Group on Reactivity

| Feature | Steric Influence | Electronic Influence | Net Effect on Reactivity/Selectivity |

| N-Quaternization | Hinders approach of alkylating agent. | Increases nucleophilicity of nitrogen. | Reaction rate may be reduced; potential for diastereoselectivity depending on the electrophile's approach. |

| Ring Conformation | Influences the preference for axial vs. equatorial position to minimize A1,3 strain. | Minimal direct effect. | Governs the ground-state geometry, affecting the trajectory of attacking reagents and influencing stereoselectivity. acs.org |

| Cyclization Reactions | Directs the formation of new stereocenters relative to the methyl group. | Minor influence. | Leads to specific diastereomeric products in ring-forming reactions. nih.gov |

| Side-Chain Reactivity | Can influence the orientation of the bromoethyl group, potentially shielding it from attack. | Negligible effect on the bromoethyl group. | May affect the rate of intramolecular cyclization or intermolecular substitution at the side chain. |

Elucidation of Reaction Mechanisms and Kinetic Studies

Investigating the mechanisms and kinetics of reactions involving this compound provides deep insight into its chemical behavior. Such studies allow for the optimization of reaction conditions and the prediction of product outcomes.

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve one or more transient, but potentially observable, reaction intermediates. solubilityofthings.commasterorganicchemistry.com

Reaction Intermediates are species that exist in a local energy minimum along the reaction coordinate. masterorganicchemistry.com They are formed in one elementary step and consumed in a subsequent one. youtube.comyoutube.com While often short-lived, intermediates can sometimes be detected and characterized using spectroscopic techniques like NMR or, more commonly for highly reactive species, electrospray ionization-mass spectrometry (ESI-MS). nih.gov In the context of reactions involving substituted morpholines, potential intermediates could include carbocations (in SN1-type reactions of the bromoethyl group), radical intermediates in certain ring-forming processes acs.org, or charged organometallic complexes in catalyzed reactions. nih.gov

Transition States represent the highest energy point on the reaction coordinate between two intermediates or between a reactant and an intermediate. libretexts.org They are fleeting configurations where bonds are partially broken and formed and cannot be isolated. masterorganicchemistry.comlibretexts.org The structure of the transition state is key to understanding the reaction pathway. solubilityofthings.com For example, in palladium-catalyzed carboamination reactions to form substituted morpholines, a boat-like transition state is often favored over a chair-like one to achieve better orbital overlap for the key bond-forming step. nih.gov

Table 2: Comparison of Reaction Intermediates and Transition States

| Characteristic | Reaction Intermediate | Transition State |

| Definition | A species corresponding to a local energy minimum on the reaction profile. masterorganicchemistry.com | The highest energy structure along the reaction pathway. libretexts.org |

| Lifetime | Can have a finite, measurable lifetime. | Extremely short-lived (femtoseconds). masterorganicchemistry.com |

| Isolation | Potentially isolable or detectable by spectroscopic methods. nih.gov | Cannot be isolated or directly observed. libretexts.org |

| Bonding | Fully formed, albeit often unstable, bonds. | Partially formed and partially broken bonds. masterorganicchemistry.com |

| Example | Carbocation, Radical, Iminium ion. nih.gov | Pentacoordinate carbon in an SN2 reaction. |

Kinetic Isotope Effects (KIEs): The KIE is a powerful tool used to probe reaction mechanisms, particularly the rate-determining step. It is measured as the ratio of the reaction rate of a compound with a lighter isotope (kL) to that of its isotopically substituted counterpart (kH), i.e., KIE = kL/kH. wikipedia.org A common application is the deuterium (B1214612) KIE (kH/kD), where a hydrogen atom is replaced by deuterium.

A "primary" KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. libretexts.org For C-H bond cleavage, kH/kD values are typically in the range of 2–8. libretexts.org A "secondary" KIE occurs when the labeled atom is not directly involved in bond-breaking but is located at or near the reaction center. wikipedia.org Secondary KIEs are much smaller but can still provide valuable information about changes in hybridization at the transition state. wikipedia.org For reactions of this compound, a deuterium KIE experiment could determine if a C-H bond adjacent to the nitrogen or on the ethyl chain is broken in the rate-limiting step of an elimination or oxidation reaction.

Hammett Correlations: The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds, and the principles can be extended to other systems. wikipedia.org The equation is given by log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (describing the electronic properties of the substituent), and ρ is the reaction constant (describing the sensitivity of the reaction to electronic effects). wikipedia.orglibretexts.org

A linear plot of log(k/k₀) versus σ suggests that the reaction proceeds through the same mechanism across the series of substituted reactants. nih.gov The sign and magnitude of ρ are informative:

ρ > 0: The reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge (or loss of positive charge) in the transition state.

ρ < 0: The reaction is accelerated by electron-donating groups, indicating a buildup of positive charge (or loss of negative charge) in the transition state. nih.gov

While this compound itself is not an aromatic system amenable to a classic Hammett study, such analyses are crucial for understanding its reactions with a series of substituted aromatic nucleophiles or electrophiles. For example, studying the reaction of this compound with a series of para-substituted anilines would yield a ρ value that provides insight into the charge distribution at the transition state of the nucleophilic substitution. rsc.org

Table 3: Hypothetical Kinetic Data for Reaction Analysis

| Analysis Type | Experimental Setup | Potential Result | Mechanistic Implication |

| Primary KIE | Reaction of this compound vs. its d₄-deuterated analogue (at C2 and C5) in an oxidation reaction. | kH/kD ≈ 5 | C-H bond cleavage at a position α to the nitrogen is part of the rate-determining step. libretexts.org |

| Secondary KIE | SN2 reaction at the bromoethyl group using a deuterated nucleophile (e.g., C₆D₅NH₂ vs C₆H₅NH₂). | kH/kD ≈ 1.15 | Indicates a change in hybridization/steric environment at the nucleophile in the transition state. rsc.org |

| Hammett Plot | Reaction of this compound with various para-substituted sodium phenoxides. | Linear plot with ρ = -1.5 | Buildup of positive charge in the transition state (on the carbon bearing the bromine), consistent with an SN2-like mechanism with significant bond breaking before bond making. |

The chiral center at the C-3 position, established by the methyl group, makes this compound a chiral molecule. This intrinsic chirality has a controlling influence on the stereochemical outcome of its reactions.

Reactions can occur with various stereochemical consequences, such as retention, inversion, or racemization of a stereocenter, or by directing the formation of a new stereocenter in a diastereoselective manner.

Reactions at the Stereocenter (C-3): If a reaction were to occur that involves substitution directly at the C-3 carbon, the stereochemical outcome would depend on the mechanism. However, such reactions are unlikely without activating the C-H bond.

Diastereoselective Reactions: More commonly, the existing stereocenter at C-3 will direct the stereochemistry of reactions occurring elsewhere in the molecule. For instance, in an intramolecular cyclization reaction where the nitrogen attacks the bromoethyl chain to form a bicyclic system, the 3-methyl group would favor the formation of one diastereomer over the other due to steric constraints in the transition state. Similarly, reactions that create a new stereocenter on the morpholine ring, such as the addition to a double bond in a precursor molecule, are often highly diastereoselective due to the directing effect of the existing methyl group. acs.orgnih.gov

Reactions at the Nitrogen: The quaternization of the nitrogen atom with a new substituent creates a new chiral center if the substituent is different from the other three groups attached to the nitrogen. The 3-methyl group will sterically hinder one face of the nitrogen, leading to a preferential attack from the opposite, less hindered face. This results in a diastereomeric mixture of products where one isomer is likely to be favored.

Computational Chemistry Investigations on 4 2 Bromoethyl 3 Methylmorpholine

Molecular Modeling and Geometry Optimization

Molecular modeling is a fundamental aspect of computational chemistry that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule.

Quantum Mechanical (QM) Calculations

Quantum mechanical methods, such as ab initio and Density Functional Theory (DFT), are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. For a molecule like 4-(2-bromoethyl)-3-methylmorpholine, DFT calculations with a suitable basis set (e.g., 6-31G*) would be a common starting point to optimize the molecular geometry and calculate electronic properties.

Conformational Analysis and Energy Landscape Mapping

The morpholine (B109124) ring in this compound can exist in different conformations, primarily the chair and boat forms. The presence of the methyl and bromoethyl substituents further complicates the conformational landscape. A systematic conformational search, often performed using a combination of molecular mechanics and quantum mechanics, would be necessary to identify the lowest energy conformers and map the potential energy surface of the molecule. This analysis would reveal the relative stabilities of different spatial arrangements of the morpholine ring and the bromoethyl side chain.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior and flexibility of a molecule.

Dynamic Behavior and Conformational Flexibility

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for all atoms over a period of time. This would allow for the observation of conformational transitions of the morpholine ring and the rotational freedom of the side chain, providing a dynamic picture of the molecule's flexibility.

Solvent Effects on Molecular Conformation and Reactivity

The choice of solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol). By running simulations in different solvents, one could investigate how the solvent affects the preferred conformation of the molecule and potentially its reactivity, for instance, by stabilizing certain transition states.

Theoretical Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Raman spectra could be calculated using QM methods. These theoretical spectra would be invaluable in interpreting experimental data and confirming the structure of the compound.

Simulation of NMR Chemical Shifts and Coupling Constants

A thorough search for published data on the simulation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound yielded no specific results. Computational chemistry offers robust methods for predicting ¹H and ¹³C NMR spectra, which can be invaluable for structure elucidation and conformational analysis. mestrelab.comnmrdb.orgnih.gov These simulations typically involve geometry optimization of the molecule followed by the application of quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the magnetic shielding tensors for each nucleus. mestrelab.com

While general methodologies for NMR simulation are well-established and applied to a wide range of organic molecules, no studies have been found that apply these techniques to this compound. Consequently, no data tables of simulated chemical shifts or coupling constants for this specific compound can be provided.

Calculation of Vibrational Frequencies (IR, Raman)

Studies on related molecules, such as 4-methylmorpholine (B44366) and 4-(benzenesulfonyl)-morpholine, have utilized DFT calculations to analyze their vibrational spectra. nih.govscielo.org.mx For instance, research on 4-methylmorpholine has involved the use of the B3LYP functional with various basis sets to compute and assign its IR and Raman bands. nih.gov However, without a dedicated computational study on this compound, a data table of its calculated vibrational frequencies and their assignments cannot be compiled.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate the step-by-step mechanisms of chemical reactions, offering insights into the energetics and feasibility of different reaction pathways. smu.edunih.gov This typically involves locating reactant and product structures, as well as the transition states that connect them on the potential energy surface.

Identification of Energetically Favorable Reaction Pathways

No computational studies identifying the energetically favorable reaction pathways involving this compound have been found in the public domain. Such studies would be crucial for understanding its reactivity, for example, in nucleophilic substitution reactions where the bromoethyl group is a key functional component. Computational investigations on the reaction mechanisms of related morpholine derivatives in processes like urethane (B1682113) formation have been conducted, demonstrating the utility of these approaches. nih.govresearchgate.net However, these findings are specific to the studied systems and cannot be extrapolated to this compound.

Transition State Characterization and Activation Energy Determination

The characterization of transition states and the calculation of activation energies are fundamental to understanding reaction kinetics. youtube.com This involves sophisticated computational algorithms to locate the saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate.

A comprehensive search did not uncover any research that computationally characterizes transition states or determines the activation energies for reactions involving this compound. Therefore, no data tables detailing activation energies or the geometric parameters of transition states for this compound can be presented.

Role of 4 2 Bromoethyl 3 Methylmorpholine As a Key Synthetic Intermediate and Molecular Scaffold

Strategic Utility in the Preparation of Advanced Organic Molecules

The strategic value of 4-(2-bromoethyl)-3-methylmorpholine in synthetic chemistry is primarily derived from the predictable reactivity of its bromoethyl moiety. This functional group serves as an electrophilic handle, enabling chemists to forge new carbon-heteroatom and carbon-carbon bonds, thereby facilitating the assembly of intricate molecular frameworks.

The presence of a terminal bromide and a tertiary amine within the same molecule makes this compound an ideal precursor for a variety of intramolecular and intermolecular cyclization reactions. The bromoethyl group is an excellent electrophile for SN2 reactions, reacting with nucleophiles to form new bonds. lumenlearning.comlibretexts.org This reactivity is the foundation for its use in constructing new heterocyclic systems.

One of the primary applications is in the synthesis of fused or bridged bicyclic structures. For instance, treatment of a molecule containing a nucleophilic center with this compound, followed by an intramolecular cyclization event, can lead to the formation of complex polycyclic systems. This strategy is particularly valuable in the synthesis of natural product analogues and other biologically active compounds where a constrained conformation is desired. While direct annulation strategies involving the simultaneous formation of multiple rings are less commonly reported for this specific reagent, its structure is amenable to tandem reaction sequences that achieve a similar outcome. mit.edu For example, an initial intermolecular alkylation can be followed by a subsequent intramolecular reaction, such as a Heck or Suzuki coupling, to build a new ring onto the morpholine-containing scaffold.

The reactivity of related N-(2-haloethyl)amines in cyclization is well-documented. researchgate.net These compounds can undergo intramolecular quaternization to form bicyclic ammonium (B1175870) salts, which can then be subjected to ring-opening reactions to generate larger heterocyclic structures. This general principle can be extended to this compound, opening avenues for the synthesis of novel medium- and large-sized nitrogen-containing heterocycles.

The 3-methylmorpholine (B1346471) unit is a recognized pharmacophore found in a number of biologically active compounds. nih.gov The morpholine (B109124) ring itself is considered a "privileged scaffold" because it can interact favorably with biological targets and often imparts desirable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to a parent molecule. nih.govnih.gov this compound serves as an efficient and convenient reagent for introducing the 3-methylmorpholinoethyl group into a wide range of molecules.

The bromoethyl group readily undergoes nucleophilic substitution with a variety of nucleophiles, including phenols, thiols, amines, and carbanions. This allows for the straightforward attachment of the 3-methylmorpholinoethyl side chain to diverse molecular cores. For example, in the synthesis of potential drug candidates, a common strategy involves the alkylation of a phenolic hydroxyl group or an amine with a bromoethyl-containing synthon. This reaction is fundamental in the preparation of many pharmaceutical agents, where the tertiary amine of the morpholine ring can serve as a protonatable center, enhancing solubility and receptor binding. The synthesis of potent analgesics like phenomorphan (B10858966) and its analogues, for example, involves the alkylation of a phenolic precursor with an N-substituted 2-haloethane derivative, a reaction pathway for which this compound is an ideal substrate. researchgate.net

Contribution to the Design of Structurally Diverse Molecular Libraries

The generation of molecular libraries for high-throughput screening is a cornerstone of modern drug discovery. The structural attributes of this compound make it an excellent component for diversity-oriented synthesis (DOS), a strategy aimed at creating collections of structurally complex and diverse small molecules. researchgate.net

By using this compound as a starting point, chemists can generate libraries of compounds that all contain this privileged substructure. nih.gov The reactive bromoethyl handle allows for the attachment of a wide array of different chemical functionalities through nucleophilic substitution reactions. This approach enables the rapid creation of a large number of analogues, each with a unique substitution pattern, which can then be screened against various biological targets to identify new hits and probes for chemical biology research. The systematic generation of diverse C-functionalized morpholine derivatives has been shown to be a powerful strategy for expanding access to novel chemical space. nih.gov

Understanding the structure-activity relationship (SAR) is crucial for optimizing a lead compound into a drug candidate. e3s-conferences.orgnih.gov this compound provides an excellent platform for systematic SAR studies. The two primary points of diversification are the bromoethyl side chain and the methyl group on the morpholine ring.

The bromoethyl group can be replaced by a wide variety of other functionalities by reacting it with different nucleophiles. This allows for the exploration of how changes in the size, shape, and electronic properties of the substituent at this position affect biological activity. For example, a library of compounds could be synthesized where the bromine is replaced by different aryl, heteroaryl, or alkyl groups, and the resulting compounds could be tested for their activity against a particular enzyme or receptor.

The table below illustrates SAR data for a series of morpholine derivatives, highlighting how modifications to the scaffold can influence biological activity.

| Compound | Stereochemistry | Substitution (R) | Serotonin Reuptake Inhibition (IC50, nM) | Noradrenaline Reuptake Inhibition (IC50, nM) |

|---|---|---|---|---|

| 5a | (S,S) | H | 1.5 | 3.0 |

| 8 | (R,R) | H | 100 | 500 |

| 9 | (S,S) | 4-F | 0.8 | 5.0 |

| 10 | (R,R) | 4-F | 50 | 1000 |

Applications in the Development of Novel Reagents and Catalysts

The chemical properties of this compound also suggest its potential use in the development of novel reagents and catalysts. The tertiary amine of the morpholine ring can function as a base or a nucleophilic catalyst in a variety of organic transformations. For instance, N-alkylmorpholines are known to be effective catalysts for the formation of polyurethanes. google.com

The presence of the bromoethyl group allows for the immobilization of the 3-methylmorpholine unit onto a solid support, such as a polymer resin. The resulting functionalized material could then be used as a recyclable catalyst or scavenger reagent in organic synthesis. This approach is gaining increasing attention as a key aspect of green chemistry, as it simplifies product purification and reduces waste.

Furthermore, the morpholine nitrogen can be oxidized to form the corresponding N-oxide. Tertiary amine N-oxides are valuable reagents in organic synthesis, often used as mild oxidants or as precursors for [3+2] cycloaddition reactions to form complex nitrogen-containing heterocycles. youtube.com The N-oxide of this compound would be a bifunctional reagent, combining the reactivity of the N-oxide with the electrophilicity of the bromoethyl group, potentially enabling novel tandem reactions.

Emerging Research Avenues and Future Perspectives in 4 2 Bromoethyl 3 Methylmorpholine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Green Chemistry Approaches and Catalyst Development

Green chemistry principles are at the forefront of modern synthetic chemistry, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov In the context of synthesizing morpholine (B109124) derivatives, this translates to several key strategies.

The use of safer, more environmentally benign solvents is a primary focus. jddhs.com Traditional organic solvents often contribute significantly to pollution and pose health risks. jddhs.com Consequently, there is a growing interest in employing water, bio-based solvents, or supercritical CO2 as reaction media. mdpi.comjddhs.com For instance, the use of water as a co-solvent has been demonstrated to be effective in certain synthetic steps, offering high yields without the need for extensive solvent removal and extraction. mdpi.com

Catalysis plays a pivotal role in green synthesis. mdpi.com The development of highly efficient and recyclable catalysts can dramatically improve the sustainability of a chemical process. researchgate.net Heterogeneous catalysts, for example, are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste. jddhs.comresearchgate.net Research is ongoing to identify or develop catalysts that can promote the key bond-forming reactions in the synthesis of 4-(2-Bromoethyl)-3-methylmorpholine with high selectivity and under mild conditions.

Continuous Flow Synthesis and Automated Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.govresearchgate.net This approach offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up. nih.govbu.edu

The synthesis of complex molecules can be streamlined by "telescoping" multiple reaction steps into a single, continuous sequence without the need to isolate intermediates. nih.gov This not only reduces reaction time and waste but also allows for the safe handling of reactive or unstable intermediates. bu.edu For example, a continuous flow process could be designed for the synthesis of this compound, integrating the necessary reaction and purification steps into an automated system. beilstein-journals.org The use of microreactors and plate-type reactors can facilitate rapid optimization of reaction conditions and lead to high-throughput production. nih.gov

Deeper Mechanistic Understanding of Complex Transformative Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient transformations. For this compound, this involves elucidating the pathways of its formation and its subsequent reactions.

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is invaluable for process optimization and quality control. mdpi.commagritek.com Advanced spectroscopic techniques are increasingly being employed for in-line and on-line analysis of reaction mixtures. numberanalytics.com

Key Spectroscopic Techniques for Reaction Monitoring:

| Technique | Application in Reaction Monitoring |

| Raman Spectroscopy | Provides detailed structural information and can be used to monitor the formation of products and consumption of reactants in real-time. nih.gov |

| Infrared (IR) Spectroscopy | Useful for identifying functional groups and tracking the progress of reactions, with the potential for in-line monitoring. mdpi.comnumberanalytics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | FlowNMR allows for non-invasive, real-time monitoring of reactions, providing detailed structural and quantitative information. rsc.org |

| Mass Spectrometry (MS) | Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can be used for in-line analysis to quickly evaluate the impact of process parameters. nih.gov |

These techniques, often coupled with chemometric data analysis, enable a deeper understanding of reaction kinetics and mechanisms. numberanalytics.com For instance, by using a Raman spectrometer interfaced with a flow reactor, it is possible to rapidly optimize reaction conditions and ensure consistent product quality. nih.gov

Integration of In Silico and Experimental Approaches for Rational Molecular Design

The combination of computational (in silico) and experimental (in vitro/in vivo) methods offers a powerful paradigm for the rational design of new molecules and the optimization of their synthetic routes. nih.gov

Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict the reactivity of this compound and its derivatives. nih.gov This allows for the virtual screening of potential reaction pathways and catalysts before they are tested in the laboratory, saving time and resources. For example, theoretical calculations can help to understand reaction site selectivity in nucleophilic aromatic substitution reactions. mdpi.com

This integrated approach facilitates a more targeted and efficient research process. Experimental results can be used to refine and validate the computational models, leading to a synergistic cycle of prediction and verification that accelerates the discovery of new chemical entities and processes.

Expanding the Chemical Space of this compound Derivatives for New Research Opportunities

The versatile structure of this compound, featuring a reactive bromoethyl group and a morpholine ring, makes it an attractive starting material for the synthesis of a wide range of new derivatives. The exploration of this expanded chemical space is likely to uncover compounds with novel properties and applications.

By systematically modifying the morpholine core or by reacting the bromoethyl moiety with various nucleophiles, a diverse library of compounds can be generated. These new derivatives can then be screened for a variety of biological activities or material properties, opening up new avenues for research in medicinal chemistry, materials science, and other fields. The synthesis of novel ionic liquids, for example, could be explored starting from precursors like 4-(2-bromoethyl)phenol, which shares structural similarities with potential derivatives of this compound. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.